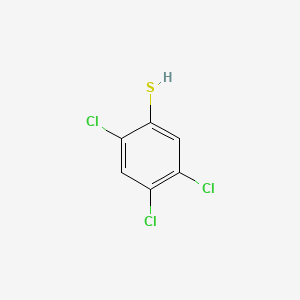

2,4,5-Trichlorothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIALSGFXECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191167 | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-14-6 | |

| Record name | 2,4,5-Trichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3773-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,5 Trichlorothiophenol

Exploration of Synthetic Routes for 2,4,5-Trichlorothiophenol

The creation of this compound hinges on carefully controlled chemical reactions designed to achieve the precise arrangement of three chlorine atoms and a thiol group on a benzene (B151609) ring.

Synthesizing this compound from already chlorinated precursors is a common and often preferred strategy due to the high regioselectivity it affords. This indirect approach ensures the chlorine atoms are correctly positioned before the thiol group is introduced.

Several established methods include:

From 1,2,4,5-Tetrachlorobenzene (B31791): A primary route involves the nucleophilic aromatic substitution of one chlorine atom from 1,2,4,5-tetrachlorobenzene. wikipedia.org This reaction is analogous to the industrial synthesis of 2,4,5-trichlorophenol (B144370), where the tetrachlorobenzene is hydrolyzed with sodium hydroxide (B78521) in an alcoholic medium. google.comnih.gov For the thiophenol, a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na2S) is used to displace a chlorine atom. acs.org

From 2,4,5-Trichloroaniline: Another versatile method starts with 2,4,5-trichloroaniline. This route utilizes diazonium salt chemistry. The aniline (B41778) is first converted into a diazonium salt, which is then reacted with a sulfur-containing reagent. The Leuckart thiophenol reaction, for example, involves treating the diazonium salt with potassium ethyl xanthate, followed by alkaline hydrolysis to yield the thiophenol. wikipedia.orgorganic-chemistry.orgwikipedia.org

From 2,4,5-Trichlorobenzenesulfonyl Chloride: This general method for preparing thiophenols involves the reduction of the corresponding benzenesulfonyl chloride. wikipedia.orgorgsyn.org The synthesis requires the initial preparation of 2,4,5-trichlorobenzenesulfonyl chloride, which is subsequently reduced using agents like zinc dust and sulfuric acid to form the target thiol. orgsyn.org

The choice between direct and indirect chlorination strategies significantly impacts the yield, purity, and scalability of this compound synthesis.

Direct Chlorination: This approach involves the direct chlorination of thiophenol. However, this method presents significant challenges. The thiol (-SH) group is highly susceptible to oxidation and reacts readily with chlorinating agents. wikipedia.org Typically, the reaction first yields an arylsulfenyl chloride (C₆H₅SCl) before any chlorination of the aromatic ring occurs. wikipedia.org This reactivity makes it difficult to control the substitution pattern on the benzene ring, often leading to a mixture of isomers and byproducts, thus reducing the yield of the desired 2,4,5-isomer.

Indirect Chlorination: This approach, which involves forming the thiol group on a pre-chlorinated benzene ring, is generally more efficient and selective. Starting with a precursor like 1,2,4,5-tetrachlorobenzene ensures the final product has the correct chlorine substitution pattern. wikipedia.orgepa.gov The synthesis of the analogous 2,4,5-trichlorophenol from this precursor is known to achieve yields of 97% or higher, suggesting that similar high efficiency is possible for the thiophenol derivative. nih.gov This makes indirect chlorination the superior method for producing a specific, pure isomer like this compound.

Table 1: Comparative Analysis of Synthetic Routes for this compound

| Approach | Precursor | Key Reagents/Process | General Assessment |

|---|---|---|---|

| Indirect Chlorination | 1,2,4,5-Tetrachlorobenzene | Nucleophilic substitution with NaSH or Na₂S. acs.org | High regioselectivity and potentially high yield, as the chlorine pattern is pre-defined. nih.gov |

| Indirect Chlorination | 2,4,5-Trichloroaniline | Diazotization followed by Leuckart reaction (e.g., with potassium ethyl xanthate). organic-chemistry.orgwikipedia.org | Good for specific isomer synthesis, but involves multiple steps and potentially hazardous diazonium intermediates. orgsyn.org |

| Direct Chlorination | Thiophenol | Chlorinating agent (e.g., Cl₂, SO₂Cl₂). | Low selectivity; reaction at the sulfur atom competes with ring chlorination, leading to mixtures of isomers and byproducts. wikipedia.org |

Investigation of Thiol Group Formation from Chlorinated Precursors

Role as a Precursor in Complex Organic Synthesis

This compound is a valuable building block in the chemical industry, primarily utilized for its reactivity in creating more complex molecules with specific functionalities.

This compound serves as a monomer or a modifying agent in the production of specialty polymers, particularly high-performance plastics.

Poly(arylene sulfide)s (PAS): This compound is used in the synthesis of poly(arylene sulfide)s. researchgate.net These polymers are known for their exceptional thermal stability, inherent flame retardance, and high resistance to chemicals. nih.gov In the polymerization process, this compound can function as a trifunctional monomer. Its three chlorine atoms and one thiol group allow it to act as a branching or cross-linking agent when co-polymerized with other monomers like p-dichlorobenzene and sodium sulfide. This incorporation modifies the polymer's architecture, leading to changes in properties such as molecular weight, solubility, and melt viscosity, which are tailored for advanced engineering applications.

Table 2: Application of this compound in Specialty Polymer Synthesis

| Polymer Class | Role of this compound | Resulting Polymer Properties |

|---|---|---|

| Poly(arylene sulfide)s (PAS) | Branching/Cross-linking monomer | Increased molecular weight, modified melt viscosity, and tailored solubility for high-performance applications. |

While specific, large-scale applications in pharmaceuticals are not widely documented, the chemical's structure makes it a person of interest for creating bioactive molecules, particularly in the agrochemical sector.

Agrochemical Intermediates: The structure of this compound is analogous to 2,4,5-trichlorophenol, a well-known precursor to potent agrochemicals like the herbicide 2,4,5-T and the insecticide Ronnel. nih.govepa.gov This structural similarity strongly suggests its potential use in synthesizing sulfur-containing analogs of these pesticides, which could exhibit unique biological activities. Thiophenols are generally used in the production of various pesticides. researchgate.net

Industrial Chemical Applications: The compound, sometimes identified by the synonym Renacit II, has been noted for its use as a chemical peptizer in the rubber industry. akrochem.com Peptizers are used during the mastication of natural rubber to break down long polymer chains, reducing viscosity and making the material easier to process. 13.126.53 This application highlights its utility in industrial polymer processing.

Synthesis Building Block: Commercial chemical suppliers list this compound as an organic building block for research and synthesis, underscoring its role as a versatile intermediate for creating a variety of more complex chemical structures. nih.gov

Table 3: Known and Potential Intermediary Roles of this compound

| Application Area | Function | Examples/Rationale |

|---|---|---|

| Agrochemicals | Potential Precursor | Analogous to 2,4,5-trichlorophenol, a known precursor for herbicides (e.g., 2,4,5-T) and insecticides. nih.govepa.gov |

| Industrial Polymer Processing | Chemical Peptizer | Used in the rubber industry to facilitate mastication and processing of natural rubber. akrochem.com13.126.53 |

| Organic Synthesis | Chemical Intermediate | Available as a building block for synthesizing more complex molecules in research and development. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,4,5 Trichlorothiophenol

Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group (-SH) of 2,4,5-trichlorothiophenol is a key site for oxidative and reductive transformations, leading to a variety of products.

Formation Mechanisms of Disulfides and Sulfonic Acids

The oxidation of thiols is a characteristic reaction that can proceed through several stages. sci-hub.se Mild oxidizing agents typically convert thiols to disulfides. sci-hub.se This process involves the formation of a sulfur-sulfur bond between two thiol molecules. The general mechanism for the oxidation of a thiol (RSH) to a disulfide (RSSR) can be represented as:

2 RSH + [O] → RSSR + H₂O sci-hub.se

More vigorous oxidation conditions can further oxidize the disulfide to more highly oxidized sulfur species, ultimately leading to the formation of sulfonic acids (RSO₃H). sci-hub.segoogle.com The oxidation state of sulfur in a thiol is -2, while in a sulfonic acid it is +4. researchgate.net The oxidation of dimethyl disulfide to methanesulfonic acid has been demonstrated using various catalysts and conditions. google.com

The rate of oxidation of thiols can be influenced by several factors, including the presence of metal ions which can act as catalysts. sci-hub.se The general reactivity order for the oxidation of mercaptans to disulfides is: ArSH > HOOCCH₂SH > RCH₂SH > RR'CHSH > RR'R"CSH, indicating that aromatic thiols like this compound are more readily oxidized than many aliphatic thiols. sci-hub.se

Mechanisms of Reduction to Benzene (B151609) Derivatives

The reduction of substituted aromatic compounds can lead to the formation of benzene derivatives. For instance, the reduction of nitro groups on a benzene ring to amino groups is a common transformation. masterorganicchemistry.commsu.edu Similarly, aryl ketones can be reduced to alkyl groups. msu.edu While specific studies on the direct reduction of the thiol group of this compound to a simple benzene derivative are not detailed in the provided results, general principles of aromatic compound reduction are relevant. Catalytic hydrogenation, often using catalysts like palladium or nickel under high pressure and heat, is a common method for reducing aromatic rings to their corresponding cycloalkanes. libretexts.org However, under milder conditions, it is possible to selectively reduce other functional groups without affecting the aromatic ring. libretexts.org

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate. veerashaivacollege.org In the case of this compound, the chlorine atoms attached to the aromatic ring can potentially act as leaving groups in nucleophilic substitution reactions.

Aromatic nucleophilic substitution (SNAr) typically occurs when the aromatic ring is activated by electron-withdrawing groups. The reaction generally proceeds via an addition-elimination mechanism. The reactivity of halogenated benzenes in nucleophilic substitution reactions is influenced by the nature of the halogen. The carbon-fluorine bond is very strong and not easily broken, making fluoroalkanes generally unreactive. chemguide.co.uk The reactivity of other halogens as leaving groups in nucleophilic substitution generally follows the order I > Br > Cl > F.

The mechanism of nucleophilic substitution can be either bimolecular (SN2) or unimolecular (SN1). savemyexams.com The SN2 mechanism is a one-step process where the nucleophile attacks at the same time as the leaving group departs. savemyexams.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. savemyexams.com For aryl halides, the SNAr mechanism is more common than SN1 or SN2.

Studies on related compounds, such as 1,2,4-trichlorotrifluorobenzene, have shown that nucleophilic substitution of a fluorine atom can occur with various nucleophiles. researchgate.net This suggests that under appropriate conditions, the chlorine atoms on this compound could also undergo nucleophilic substitution.

Combustion and Thermal Degradation Mechanisms

The combustion and thermal degradation of this compound are significant as they can lead to the formation of persistent organic pollutants. nih.gov

Formation Mechanisms of Polychlorinated Dibenzothiophenes (PCDTs) and Polychlorinated Thianthrenes (PCTAs)nih.govmdpi.com

During combustion, this compound is a precursor to the formation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). nih.gov These sulfur-containing compounds are analogous to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govmdpi.com The formation of these pollutants from this compound has been found to be more favorable, both kinetically and thermodynamically, than the formation of their dioxin counterparts from 2,4,5-trichlorophenol (B144370). nih.gov

The initial and key step in the formation of PCDTs and PCTAs is the formation of chlorothiophenoxy radicals (CTPRs) from chlorothiophenols (CTPs). nih.govsemanticscholar.org This can occur through the unimolecular cleavage of the S-H bond or by abstraction of the thiophenoxyl-hydrogen by active radicals such as H, OH, O, and Cl, which are abundant in combustion processes. nih.govmdpi.com The dimerization of these CTPRs is a major pathway for the formation of PCDT/TAs. semanticscholar.org

The formation of PCDTs and PCTAs can proceed through both radical-radical coupling and radical-molecule recombination pathways. mdpi.com Studies have shown that radical-radical couplings are thermodynamically comparable to radical-molecule recombinations for the formation of these compounds. mdpi.com

Density Functional Theory (DFT) has been employed to investigate the detailed mechanistic and kinetic aspects of PCDT and PCTA formation from the combustion of this compound. nih.gov These computational studies have provided valuable insights into the reaction pathways and have shown that the formation of these sulfur-containing pollutants is more favorable than their oxygenated analogues. nih.gov

DFT calculations have revealed that the degree and pattern of chlorination on the precursor molecule, such as this compound, can lead to subtle changes in the thermodynamics and kinetics of the PCDT/PCTA formation mechanisms. nih.govresearchgate.net The formation of various radical species, including chlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals, from chlorothiophenols has been investigated using DFT. mdpi.comnih.gov These studies help to elucidate the energetically favorable pathways for the formation of PCDT and PCTA intermediates. mdpi.comnih.gov For instance, the S/C coupling modes are preferable over O/C coupling modes in the formation of pre-PCTA intermediates. mdpi.com

Table of Research Findings on PCDT/PCTA Formation from Chlorothiophenols

| Precursor | Key Intermediates | Formation Pathway | Theoretical Method | Key Finding |

| This compound | Chlorothiophenoxy radicals | Combustion | DFT | Formation of PCDTs and PCTAs is kinetically and thermodynamically more favorable than dioxin analogues. nih.gov |

| 2,4-Dichlorothiophenol | Chlorothiophenoxy radicals | Homogeneous gas-phase | Quantum Chemical Calculations | Pathways ending with Cl elimination are dominant over those ending with H elimination. nih.gov |

| Chlorothiophenols (general) | Chlorothiophenoxy radicals | Gas-phase reactions | DFT | Dimerization of chlorothiophenoxy radicals is the major formation pathway for PCDT/TAs. semanticscholar.org |

| 2,4-Dichlorothiophenol | 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, 3,5-dichlorothiophenoxyl diradical | Homogeneous gas-phase | Quantum Chemical Calculations | S•/σ-C• condensation is the most efficient coupling mode for PCTA formation. mdpi.comnih.gov |

Kinetic and Thermodynamic Favorability Compared to Dioxin Analogues

Theoretical studies have shown that the formation of PCDTs and PCTAs from this compound is, in some cases, more favorable both kinetically and thermodynamically than the formation of their dioxin counterparts from 2,4,5-trichlorophenol. newcastle.edu.au This difference is attributed to the influence of the S–H and O–H moieties in the respective precursor molecules. newcastle.edu.au

For instance, the potential barrier for the rate-determining step in the formation of certain PCDT congeners from 2,4-dichlorothiophenol is approximately 6 kcal/mol lower than that for the corresponding PCDF formation from 2,4-dichlorophenol. nih.gov Similarly, the rate-determining step for PCTA formation from 2,4,6-trichlorothiophenol has a potential barrier about 17 kcal/mol lower than that for PCDD formation from 2,4,6-trichlorophenol. nih.gov This suggests an increased propensity for the formation of these sulfur-containing dioxin-like compounds from CTP precursors compared to the formation of PCDD/Fs from analogous chlorophenols. nih.gov

However, the relative abundance of PCDTs over PCTAs observed in environmental samples, despite some reaction pathways suggesting PCTA formation should be easier, points to more complex underlying mechanisms, such as radical/molecule coupling, that favor PCDT formation. mdpi.comsemanticscholar.org

Influence of Chlorine Substitution Pattern on Formation Mechanisms

The chlorine substitution pattern on the thiophenol ring significantly impacts the formation mechanisms and potential of PCTAs and PCDTs. rsc.orgmdpi.com The number and position of chlorine atoms affect the stability of the precursor molecule and the subsequent radical intermediates, thereby influencing reaction rates and product distribution. rsc.orgmdpi.com

For example, the formation of PCDDs and PCTAs generally requires the condensation of two precursor radicals with at least one chlorine substituent in the ortho position. rsc.org In contrast, PCDT formation necessitates two precursor radicals with at least one available ortho hydrogen. rsc.org Pathways that conclude with the elimination of a chlorine atom are generally dominant over those ending with hydrogen atom elimination for both PCDD and PCTA formation. rsc.org

Specifically, for trichlorothiophenols, the potential barriers for thiophenoxyl-hydrogen abstraction are consistently higher for ortho-substituted congeners compared to others. mdpi.com This indicates that the presence of a chlorine atom at the ortho position influences the initial radical formation step, a key process in the subsequent dimerization and cyclization reactions leading to PCTA and PCDT formation. semanticscholar.orgmdpi.com Furthermore, in the formation of PCDTs from 2,4,6-trichlorothiophenoxy radicals, the presence of chlorine atoms at both ortho-positions sterically inhibits the necessary carbon-carbon coupling, preventing PCDT formation from this specific precursor. mdpi.com

Radical-Mediated Reactions in High-Temperature Environments

In high-temperature environments such as combustion, this compound readily undergoes reactions to form various radical species, which are key intermediates in the formation of PCTAs and PCDTs. rsc.org These radical-mediated reactions are complex and involve multiple competing pathways.

Role of Phenoxyl-Hydrogen/Thiophenoxyl-Hydrogen Abstraction by O(3P) Radicals

The initiation of the formation of dioxin-like compounds often begins with the abstraction of a hydrogen atom from the precursor molecule. In the case of this compound, this involves the abstraction of the thiophenoxyl-hydrogen. The ground-state atomic oxygen radical, O(³P), is an important species in combustion environments that can facilitate this abstraction. rsc.orgresearchgate.netresearchgate.net

Theoretical studies have shown that the thiophenoxyl-hydrogen abstraction from chlorothiophenols (CTPs) by O(³P) radicals is more likely to occur than the corresponding phenoxyl-hydrogen abstraction from chlorophenols (CPs). rsc.orgresearchgate.netresearchgate.net This suggests that under similar conditions, the initial step leading to the formation of sulfur-containing dioxins may be more facile.

The reactivity of CTPs with O(³P) is influenced by the chlorine substitution pattern, particularly by substitutions at the ortho positions. rsc.orgresearchgate.net Comparing the reactivity with other radical species, the order for thiophenoxyl-hydrogen abstraction potential is CTP + O(³P) > CTP + H > CTP + OH. rsc.orgresearchgate.net This is in contrast to the order for phenoxyl-hydrogen abstraction from CPs, which is CP + OH > CP + O(³P) > CP + H. rsc.orgresearchgate.net

Mechanistic Studies of Radical/Radical Coupling in PCDT/PCTA Formation

Once chlorothiophenoxy radicals are formed, they can undergo self- or cross-coupling reactions to form PCTAs and PCDTs. nih.govmdpi.com These radical-radical coupling reactions are considered more thermodynamically competitive than radical-molecule recombination pathways. nih.govsemanticscholar.org

For the formation of PCTAs, the most efficient coupling mode is the S•/σ-C• condensation, where the sulfur atom of one radical couples with the ortho-carbon of another. nih.govmdpi.com The potential for PCTA formation from different radical species derived from 2,4-dichlorothiophenol follows the order: DR + DR > R2 + DR > R1 + DR > R1 + R2 > R1 + R1, where R1 is the 2,4-dichlorothiophenoxy radical, R2 is the 2-sulfydryl-3,5-dichlorophenyl radical, and DR is the 3,5-dichlorothiophenoxyl diradical. nih.govmdpi.com

For PCDT formation, the energetically favored pathway is the σ-C•/σ-C• coupling between the ortho-carbons of two radicals. nih.govmdpi.com The formation potential for PCDTs from the same set of radicals is: R2 + DR > R2 + R2 > R1 + DR > R1 + R2 > R1 + R1. nih.govmdpi.com These studies indicate that PCTA/DTs can be formed more readily from these radical couplings than PCDD/Fs from their corresponding oxygen-substituted radical counterparts. nih.govmdpi.com

Radical/Molecule Coupling Mechanisms and Pre-Intermediate Formation

While radical-radical coupling is a major pathway, radical-molecule coupling mechanisms also play a significant role, particularly in explaining the observed environmental ratios of PCDTs to PCTAs. mdpi.comsemanticscholar.org These reactions involve the coupling of a radical with a neutral chlorothiophenol molecule to form pre-intermediates. mdpi.comsemanticscholar.org

In the context of radical-molecule coupling, the mode of coupling is crucial. Studies comparing sulfur-carbon (S/C) coupling with oxygen-carbon (O/C) coupling have found that S/C coupling modes are preferable for forming thioether-(thio)enol intermediates. mdpi.comsemanticscholar.orgresearchgate.net These intermediates are precursors to PCTAs and PCDTs.

The preference for S/C coupling is both thermodynamic and kinetic. S/C couplings have significantly lower potential energy barriers (by approximately 20 kcal/mol) and are less endoergic compared to O/C couplings. mdpi.com This suggests that the formation of sulfur-bridged intermediates is more favorable than oxygen-bridged ones. mdpi.com Consequently, the radical-molecule coupling of chlorothiophenoxy radicals with chlorothiophenol molecules is an important route for PCTA formation, whereas the analogous coupling of chlorophenoxy radicals with chlorophenols has less impact on PCDD formation. mdpi.comsemanticscholar.org

Furthermore, the formation pathways for pre-PCDT intermediates, which arise from the coupling of sulfydryl-substituted phenyl radicals or thiophenoxyl diradicals with a chlorothiophenol molecule, are more favorable than the pathways leading to pre-PCTA intermediates. mdpi.comsemanticscholar.org This provides a plausible explanation for the higher environmental concentrations of PCDTs compared to PCTAs. mdpi.comsemanticscholar.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms of this compound at a molecular level. These methods allow for the investigation of transient species and high-energy transition states that are difficult or impossible to study experimentally.

Molecular Orbital Theory Calculations for Reaction Pathways

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. pressbooks.publibretexts.org In this theory, atomic orbitals from constituent atoms combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.org The resulting molecular orbitals are classified as either bonding, non-bonding, or antibonding, and their energy levels can be calculated. By analyzing the distribution and energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict molecular properties and the most likely pathways for chemical reactions. libretexts.orglibretexts.org

For molecules like this compound, MO theory calculations are crucial for understanding their reactivity, especially in high-temperature environments such as waste incineration. Computational studies on the closely related 2,4,5-trichlorophenol (2,4,5-TCP) have utilized molecular orbital theory to map out the homogeneous gas-phase formation pathways of highly toxic byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net These calculations have successfully revealed several energetically favorable reaction pathways that were not previously known. nih.govresearchgate.net The studies show that the specific arrangement of chlorine atoms on the aromatic ring significantly influences the dimerization of the resulting radicals, a key step in the formation of these toxic compounds. nih.govresearchgate.net This approach is directly applicable to this compound for understanding the formation of its sulfur-containing analogues, polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs).

Canonical Variational Transition State Theory for Rate Constant Determination

Canonical Variational Transition State Theory (CVT) is a sophisticated computational method used to calculate the rate constants of chemical reactions. srneclab.cz It improves upon conventional transition state theory by locating the "bottleneck" of a reaction pathway (the dividing surface) that maximizes the free energy, thus providing a more accurate estimation of the reaction rate. srneclab.cz For many gas-phase reactions, CVT calculations are combined with methods to account for quantum mechanical tunneling, such as the small curvature tunneling (SCT) correction, which is important for reactions involving the transfer of light particles like hydrogen atoms. mdpi.comrsc.org

This methodology has been extensively applied to chlorothiophenols and their reaction products. rsc.orgresearchgate.net Researchers calculate rate constants for crucial elementary steps over a broad temperature range, typically 600–1200 K, which corresponds to the conditions found in municipal waste incinerators. mdpi.comrsc.org For instance, a study on the reactions of various chlorothiophenol congeners with the O(³P) radical calculated the potential barriers for thiophenoxyl-hydrogen abstraction. rsc.org For this compound, this barrier was determined to be 7.62 kcal mol⁻¹. rsc.org This value is influenced by the position of the chlorine substituents, as shown in the table below. rsc.org

Table 1: Calculated Potential Barriers for Thiophenoxyl-Hydrogen Abstraction from Trichlorothiophenol (TCTP) Isomers by O(³P) Radical Data sourced from a Density Functional Theory (DFT) study. rsc.org

| TCTP Isomer | Potential Barrier (kcal mol⁻¹) |

| 2,4,6-TCTP | 6.90 |

| 2,3,4-TCTP | 7.42 |

| 2,4,5-TCTP | 7.62 |

| 2,3,6-TCTP | 8.11 |

| 3,4,5-TCTP | 8.54 |

| 2,3,5-TCTP | 9.06 |

The calculated CVT/SCT rate constants provide essential data for kinetic modeling of combustion processes, helping to predict the formation potential of toxic sulfur-containing dioxin-like compounds. mdpi.com

Environmental Fate and Degradation Pathways of 2,4,5 Trichlorothiophenol

Environmental Persistence and Mobility Considerations

The persistence and mobility of 2,4,5-Trichlorothiophenol in the environment are governed by its physical and chemical properties. Based on available data, the compound exhibits characteristics that suggest a tendency to persist in certain environmental compartments. thermofisher.cn It is described as being insoluble in water and is not expected to be mobile in the environment due to this low solubility. thermofisher.cn Consequently, spillage is considered unlikely to penetrate soil matrices to a significant extent. thermofisher.cn

The compound evaporates slowly, and there is some potential for bioaccumulation. thermofisher.cn These properties indicate that once introduced into the environment, this compound may reside in specific phases, such as soil or sediment, with limited transport via aqueous systems. thermofisher.cn

Table 1: Environmental Properties of this compound

| Property | Finding | Source |

|---|---|---|

| Persistence | May persist, based on available information. | thermofisher.cn |

| Water Solubility | Insoluble in water. | thermofisher.cn |

| Mobility in Soil | Not likely mobile in the environment due to its low water solubility; spillage unlikely to penetrate soil. | thermofisher.cn |

| Volatility | The product evaporates slowly. | thermofisher.cn |

| Bioaccumulative Potential | May have some potential to bioaccumulate. | thermofisher.cn |

Mechanisms of Biodegradation by Microorganisms

The transformation of this compound by microorganisms represents a potential pathway for its environmental degradation. While comprehensive degradation pathways are not as extensively documented as those for its analogue, 2,4,5-trichlorophenol (B144370), specific biotransformation processes have been identified.

Research into the microbial metabolism of benzenethiols has shown that this compound can be transformed by a variety of microorganisms. A key identified metabolic step is methylation. Studies have demonstrated that three phylogenetically diverse microorganisms are capable of methylating chloro- and nitro-substituted benzenethiols, including this compound, to produce the corresponding methylthiobenzenes.

This biotransformation is significant as the resulting methylthio products can be released by the microbial cells into the surrounding medium. This suggests that the microbial methylation of xenobiotic thiols could be a notable transformation process in various ecosystems. However, this represents a transformation of the parent compound rather than a complete mineralization or dechlorination pathway.

The microbial transformation of this compound is facilitated by specific enzymes. The methylation pathway identified in microorganisms is catalyzed by methyltransferase enzymes. Specifically, the enzyme thiol S-methyltransferase is implicated in the methylation of the sulfhydryl group of various thiophenols.

Microbial Metabolism and Dechlorination Pathways

Photolytic Degradation Processes and Mechanisms

Sunlight can play a role in the degradation of this compound. The compound may undergo degradation through direct photolysis when exposed to sunlight. govinfo.gov This process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the transformation of the compound. While photolysis is recognized as a potential degradation route, detailed studies on the specific mechanisms, intermediate products, and half-life of this compound photolysis in various environmental media are not extensively detailed in the available literature.

Reactions with Environmental Radicals (e.g., Hydroxyl Radicals)

In the atmosphere and in aqueous environments, this compound can be degraded through reactions with photochemically-generated radicals, most notably the hydroxyl radical (•OH). govinfo.gov Theoretical studies using density functional theory have been conducted to investigate the kinetics of the reactions between various chlorothiophenol congeners and hydroxyl radicals.

These computational models predict the rate constants for the reaction of this compound (2,4,5-TCTP) with •OH radicals over a range of temperatures relevant to environmental and combustion conditions. The calculations show that the reactivity is influenced by the positions of the chlorine substituents on the benzene (B151609) ring. For instance, the presence of a chlorine atom at the ortho-position (adjacent to the thiol group) can increase the strength of the S-H bond, thereby decreasing its reactivity toward abstraction by radicals.

Table 2: Calculated Reaction Rate Constants for this compound with Hydroxyl Radical (•OH) at Various Temperatures

| Temperature (K) | CVT/SCT Rate Constant (cm³·molecule⁻¹·s⁻¹) |

|---|---|

| 600 | 1.13 × 10⁻¹⁵ |

| 800 | 1.94 × 10⁻¹⁵ |

| 1000 | 2.44 × 10⁻¹⁵ |

| 1200 | 2.65 × 10⁻¹⁵ |

Data derived from theoretical calculations.

Toxicological Research and Mechanistic Insights of 2,4,5 Trichlorothiophenol

Investigations into Cellular and Molecular Toxicity Mechanisms

The toxicological profile of 2,4,5-trichlorothiophenol and related compounds involves complex cellular and molecular interactions. Research has focused on understanding how these xenobiotics induce cellular damage, with particular attention to their effects on essential macromolecules and the generation of oxidative stress.

Exposure to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a closely related compound, has been shown to provoke damage to both DNA and proteins, often at relatively low concentrations. nih.gov In studies using human peripheral blood lymphocytes, damage to DNA, including single- and double-strand breaks, was observed. nih.gov This type of damage can lead to mutations if not properly repaired. ptglab.com

Protein damage is another significant consequence of exposure. The increase in carbonyl group content serves as a marker for protein damage, and this was observed to be induced by 2,4,5-TCP. nih.gov Oxidative damage to proteins can alter their structure and function, contributing to cellular dysfunction. thermofisher.com

Table 1: Effects of 2,4,5-Trichlorophenol on Human Lymphocytes

| Parameter | Observation | Concentration Range | Reference |

|---|---|---|---|

| DNA Damage | Increased single/double-strand breaks | 5 ppm | nih.gov |

| Protein Damage | Increased carbonyl group content | 0.04 - 5 ppm | nih.gov |

| Cell Viability | Significant loss | 125 and 600 ppm | nih.gov |

The damage to DNA and proteins is likely mediated by the generation of reactive oxygen species (ROS). nih.govthermofisher.com ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH), that can cause widespread cellular damage. wikipedia.org Mitochondria are a primary source of ROS production within cells. nih.gov

Studies have demonstrated that 2,4,5-TCP can oxidize fluorescent probes at very low concentrations, indicating its capacity to generate ROS. nih.gov This oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize them with antioxidants. thermofisher.com The resulting damage to lipids, proteins, and nucleic acids is implicated in a variety of pathological conditions. thermofisher.com

The mechanism of ROS generation can involve electron transfer processes where the xenobiotic, in an excited state, transfers an electron to molecular oxygen, forming a superoxide anion. mdpi.com This initiates a cascade of reactions that can lead to significant cellular and tissue damage. wikipedia.org

Induction of DNA and Protein Damage

Metabolic Transformation Pathways in Biological Systems

The metabolism of this compound involves several conjugation pathways designed to increase its water solubility and facilitate its excretion from the body. These pathways primarily involve the formation of glucuronide and mercapturic acid conjugates.

In vivo studies have shown that this compound can be metabolized and excreted as its S-glucuronide conjugate. nih.gov In one study with rats, intraperitoneal administration of ¹⁴C-labeled this compound resulted in 17% of the dose being excreted as the S-glucuronide. nih.gov Glucuronidation is a common metabolic pathway for xenobiotics, where glucuronic acid is attached to the compound, making it more water-soluble for elimination. cdc.gov This process is also observed for related trichlorophenols, where glucuronide conjugates are major metabolites found in urine. nih.govpsu.edu

Another significant metabolic route for this compound is the formation of mercapturic acid metabolites. Following administration to rats, 36% of the dose was excreted as S-(methylsulphonyl-dichlorophenyl)-mercapturic acid. nih.gov The mercapturic acid pathway involves the conjugation of the xenobiotic with glutathione, which is then further metabolized to a cysteine conjugate and finally to a mercapturic acid (N-acetylcysteine conjugate). nih.govnih.gov This pathway is a key detoxification mechanism for a wide range of electrophilic compounds. Research on the related compound 1,2,4-trichlorobenzene (B33124) in rats also shows that a substantial portion is excreted as mercapturic acid pathway metabolites. nih.govnih.gov

Table 2: Metabolic Fate of this compound in Rats

| Metabolite | Percentage of Excreted Dose | Metabolic Pathway | Reference |

|---|---|---|---|

| S-glucuronide | 17% | Glucuronidation | nih.gov |

| S-(methylsulphonyl-dichlorophenyl)-mercapturic acid | 36% | Mercapturic Acid Pathway | nih.gov |

Identification of Glucuronide Conjugates

Immunotoxicological Assessments

Information specifically detailing the immunotoxicological assessments of this compound is limited in the provided search results. However, the broader field of immunotoxicology investigates how environmental chemicals and other xenobiotics can adversely affect the immune system. nih.gov This can manifest as either immunosuppression, leading to reduced resistance to infections, or immunostimulation, which can be a factor in autoimmune diseases. nih.gov

Given that 2,4,5-trichlorophenol, a related compound, induces morphological changes and cytotoxicity in human peripheral blood lymphocytes, it is plausible that this compound could also possess immunotoxic properties. nih.gov Lymphocytes are critical components of the adaptive immune system, and damage to these cells could impair immune function. Further research is necessary to specifically delineate the immunotoxic potential of this compound.

Effects on Lymphocyte Morphology and Viability

There is a significant lack of specific research on the direct effects of this compound on the morphology and viability of lymphocytes.

Advanced Analytical Techniques for Research on 2,4,5 Trichlorothiophenol

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of 2,4,5-Trichlorothiophenol. ijpsjournal.com Both gas and liquid chromatography are widely used, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography (GC) Applications in Phenol (B47542) Analysis

Gas chromatography is a robust and common method for analyzing volatile and semi-volatile compounds like chlorinated phenols and thiophenols. mdpi.com Purity analysis of this compound is often performed using GC. vwr.comthermofisher.com

For environmental and biological samples, EPA Method 8041A provides guidance for the analysis of phenols by GC using open-tubular, capillary columns. epa.gov This method can be applied to underivatized phenols using a flame ionization detector (FID) or to derivatized phenols for enhanced sensitivity and chromatographic performance. epa.gov Derivatization converts the polar phenol group into a less polar ether, improving peak shape and detectability. mdpi.com Common derivatizing agents include diazomethane (B1218177) (to form methyl ethers) or pentafluorobenzyl bromide (PFBBr) (to form pentafluorobenzyl ethers). epa.gov

A significant challenge in the GC analysis of trichlorophenols is the co-elution of isomers. For instance, the PFB derivatives of 2,4,5-trichlorophenol (B144370) and 2,3,5-trichlorophenol (B165520) are known to co-elute on commonly used DB-5 and DB-1701 columns. epa.gov Similarly, the methylated versions of these two isomers also co-elute on a DB-5 column. epa.gov To overcome this, analysis of the underivatized forms or the use of a GC column with a different stationary phase is recommended. epa.gov A dual-column approach, where a single injection is split between two columns of different polarities, can also aid in separating co-eluting compounds. epa.gov

Table 1: Example GC Column Configurations and Co-elution Data for Trichlorophenol Isomers

| Derivatization | GC Column | Co-eluting Pair | Reference |

|---|---|---|---|

| Pentafluorobenzyl ether | DB-5 | 2,4,5-Trichlorophenol / 2,3,5-Trichlorophenol | epa.gov |

| Pentafluorobenzyl ether | DB-1701 | 2,4,5-Trichlorophenol / 2,3,5-Trichlorophenol | epa.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.org This makes it an ideal technique for detecting trace levels of environmental contaminants and their metabolites in complex biological matrices. wikipedia.orgmdpi.com

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

LC-MS/MS is particularly valuable for analyzing compounds that are not easily volatilized or that are thermally unstable, which can be a limitation for GC. nih.gov The technique operates by separating analytes on the LC column, which are then ionized (e.g., via electrospray ionization - ESI) and introduced into the mass spectrometer. wikipedia.org The first quadrupole of the tandem mass spectrometer selects a specific parent ion, which is then fragmented, and the second quadrupole analyzes the resulting daughter ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling very low detection limits. nih.gov Recent methods developed for analyzing numerous pesticides in challenging matrices like hemp have demonstrated the power of LC-MS/MS to achieve low limits of quantitation (LOQ) while compensating for matrix effects through the use of internal standards. chromatographyonline.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and for studying the mechanisms of reactions in which it participates. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's functional groups, atomic connectivity, and mass. scirp.orgeurjchem.com

The NIST Chemistry WebBook contains reference mass and IR spectra for the related compound 2,4,5-trichlorophenol, which can serve as a basis for comparison. nist.govnist.gov Computational chemistry, using methods like density functional theory (DFT), can complement experimental spectroscopy by calculating optimized molecular geometries and predicting spectroscopic properties. eurjchem.com

Such studies are crucial for understanding transformation pathways. For example, computational studies have investigated the formation of Polychlorinated Dibenzothiophenes (PCDTs) from this compound precursors. These studies rationalize the reaction mechanisms and kinetics, highlighting how the sulfur-hydrogen moiety influences the formation pathways compared to oxygen-containing precursors like 2,4,5-trichlorophenol. newcastle.edu.au Advanced spectroscopic methods, such as time-resolved fluorescence and transient absorption spectroscopy, can be employed to study the dynamics of excited states and reactive intermediates in photochemical or other transformation processes. nih.gov

Techniques for Environmental Monitoring and Metabolite Identification

Monitoring the presence of this compound and its metabolites in the environment and in biological systems is critical for exposure assessment.

For environmental monitoring, immunochemical methods like the enzyme-linked immunosorbent assay (ELISA) have been developed for the related compound 2,4,5-trichlorophenol. nih.gov These assays can be highly sensitive and are adaptable for different matrices. An optimized ELISA for 2,4,5-trichlorophenol demonstrated low detection limits in various sample types after simple treatment procedures. nih.gov Such methods are part of broader environmental monitoring programs that track contaminants in surface and groundwater. certind.roeuropa.eu

Table 2: Detection Limits of an ELISA for 2,4,5-Trichlorophenol in Various Matrices

| Sample Matrix | Limit of Detection (µg/L) | Reference |

|---|---|---|

| Buffer | 0.05 | nih.gov |

| Natural Waters | 0.07 | nih.gov |

| Urine | 0.26 | nih.gov |

Metabolite identification is key to understanding the biological fate of this compound. Studies on the metabolism of 1,2,4-trichlorobenzene (B33124) have shown that it can be metabolized in vivo to form various compounds, including 2,4,5-trichlorophenol and this compound. psu.edunj.gov These metabolites can be identified and quantified in biological samples like urine. psu.edu For example, after administering 1,2,4-trichlorobenzene to rats, free this compound was identified as a urinary metabolite. psu.edu Further metabolism of this compound itself has been observed; following its injection into rats, a metabolite identified as S-(methylsulphonyl-dichlorophenyl)-mercapturic acid was excreted. cdc.gov The overarching field of metabolomics uses techniques like MS and NMR to identify and quantify the complete set of metabolites in a biological system, providing a powerful tool for understanding toxicological and metabolic pathways. In vitro systems using hepatocytes are also employed to study and predict the metabolism of xenobiotics and identify potential metabolites. europa.eu

Future Research Directions and Knowledge Gaps in 2,4,5 Trichlorothiophenol Studies

Elucidation of Undiscovered Degradation Pathways

A primary area of uncertainty lies in the complete biodegradation and abiotic degradation pathways of 2,4,5-trichlorothiophenol under various environmental conditions. While the combustion of this compound has been studied, revealing the formation of persistent organic pollutants like polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs), its fate in soil and water is less understood. nih.gov

Future research should focus on:

Microbial Degradation: Identifying specific microorganisms (bacteria and fungi) capable of degrading this compound. While studies have identified microbes that degrade related compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and other chlorophenols, the specific enzymatic systems involved in the breakdown of the thiophenol variant are largely unknown. healthandenvironment.orgnih.gov Research should aim to isolate and characterize the enzymes and metabolic pathways responsible for the cleavage of the C-S bond and the dechlorination of the aromatic ring.

Metabolite Identification: Characterizing the intermediate and final products of microbial and abiotic degradation. It is known that the metabolism of trichlorobenzenes can lead to the formation of trichlorothiophenols, but the subsequent fate of these compounds in the environment is not well-documented. who.intepa.govcdc.gov Understanding the full degradation cascade is essential to determine if the breakdown products are less harmful or if they pose their own environmental risks.

Abiotic Degradation Processes: Investigating the role of abiotic factors such as photolysis, hydrolysis, and oxidation in the transformation of this compound. The stability of the molecule under different pH, temperature, and UV light conditions needs to be quantified to model its persistence in various environmental compartments.

Comprehensive Assessment of Long-Term Environmental Impact

The long-term ecological consequences of this compound release into the environment are largely inferred from data on related compounds, which highlights a significant knowledge gap. healthandenvironment.orgepa.gov A thorough assessment requires dedicated studies on its environmental behavior.

Key research areas include:

Persistence and Mobility: Determining the half-life of this compound in different environmental matrices, including soil, sediment, and water. Its potential for leaching into groundwater and its mobility in soil profiles are critical parameters for exposure modeling.

Bioaccumulation and Biomagnification: Investigating the potential for this compound to accumulate in living organisms and magnify through the food chain. Its chlorinated and aromatic structure suggests a potential for bioaccumulation, but experimental data are lacking. solubilityofthings.compsu.edu

Ecotoxicity: Conducting comprehensive ecotoxicological studies on a range of organisms representing different trophic levels (e.g., algae, invertebrates, fish). This will help in establishing no-effect concentrations and in understanding its potential to disrupt aquatic and terrestrial ecosystems.

Advanced Computational Modeling for Predictive Toxicology and Reactivity

In the absence of extensive experimental data, advanced computational modeling offers a powerful tool for predicting the toxicological and reactive properties of this compound.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: Expanding on existing DFT studies that have primarily focused on combustion pathways. nih.govresearchgate.net DFT can be used to model reaction mechanisms for biodegradation and abiotic degradation, predict the stability of intermediates, and calculate thermodynamic and kinetic parameters. scispace.com This can help in prioritizing experimental research on the most likely degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models specifically for halogenated thiophenols. uninsubria.itnih.gov These models can predict toxicity and other biological activities based on molecular structure, providing a rapid screening tool to assess the potential hazards of this compound and related compounds. researchgate.netresearchgate.net Existing QSAR studies on phenols and thiophenols provide a foundation for this work. google.com

Molecular Docking and Simulation: Using molecular docking to investigate the interaction of this compound with biological macromolecules, such as enzymes and receptors. This can elucidate potential mechanisms of toxicity, such as endocrine disruption, as has been studied for other halogenated thiophenols. nih.govdntb.gov.ua

Development of Novel Remediation Strategies Based on Mechanistic Understanding

Effective remediation of sites contaminated with this compound requires the development of targeted and efficient technologies. A deeper mechanistic understanding of its chemical and biological behavior is fundamental to designing such strategies.

Promising areas for future research include:

Enhanced Bioremediation: Investigating bioremediation approaches such as biostimulation (adding nutrients to enhance the activity of native microorganisms) and bioaugmentation (introducing specific microbial strains with known degradative capabilities). clu-in.orgclu-in.orgepa.gov Understanding the factors that limit microbial degradation in situ is key to optimizing these techniques.

Novel Adsorbents: Developing and testing novel adsorbent materials, such as modified clays (B1170129) or functionalized porous materials, for the removal of this compound from water. nih.govmdpi.comresearchgate.netrsc.orgmdpi.com The effectiveness of these materials will depend on the physicochemical properties of the compound, such as its pH-dependent structure. mdpi.com

Interactive Table of Research Focus Areas for this compound

| Research Area | Key Objectives | Relevant Techniques |

| Degradation Pathways | Identify microbial and abiotic breakdown processes and metabolites. | Microbial culture, enzyme assays, chromatography-mass spectrometry, photolysis experiments. |

| Environmental Impact | Determine persistence, bioaccumulation, and ecotoxicity. | Half-life studies, bioaccumulation assays, multi-trophic toxicity testing. |

| Computational Modeling | Predict toxicity, reactivity, and environmental fate. | Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), molecular docking. |

| Remediation Strategies | Develop effective cleanup technologies. | Bioremediation (biostimulation, bioaugmentation), Advanced Oxidation Processes (AOPs), novel adsorbent development. |

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2,4,5-Trichlorothiophenol in environmental samples?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is widely used for chlorinated aromatic compounds. For example, EPA Method 8151A employs GC for herbicide analysis, which can be adapted for this compound by optimizing column selection (e.g., DB-5 or equivalent) and calibration with certified reference standards .

- Critical Considerations : Matrix effects (e.g., water, soil) require surrogate recovery tests (e.g., 2,4-Dichlorophenylacetic acid as an internal standard) to validate accuracy .

Q. What are the primary environmental sources and regulatory thresholds for this compound?

- Methodology : Environmental occurrence is linked to degradation of chlorophenoxy herbicides (e.g., Silvex/2,4,5-TP) or industrial byproducts. Regulatory frameworks (e.g., U.S. EPA) mandate monitoring in facilities producing or using 2,4,5-Trichlorophenol (TCP), a structurally similar compound, due to potential dioxin contamination .

- Data Gaps : No explicit thresholds exist for this compound; extrapolation from TCP regulations (e.g., PRTR listings) is common .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines for chlorophenols:

Advanced Research Questions

Q. How do gas-phase reaction mechanisms involving this compound contribute to the formation of polychlorinated toxins (e.g., PCTA/DTs)?

- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) and kinetic modeling reveal that this compound undergoes homolytic C–S bond cleavage, generating thiyl radicals that react with chlorinated phenols to form PCTA/DTs .

- Validation : Compare theoretical rate constants (e.g., 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) with experimental smog chamber data .

Q. How can computational chemistry resolve contradictions in toxicity data for chlorothiophenols?

- Methodology :

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) to predict acute toxicity based on electrophilicity (e.g., ELUMO values) and partition coefficients (log P) .

- Limitations : Address discrepancies between in vitro assays (e.g., mitochondrial toxicity) and in vivo data by incorporating metabolic activation pathways (e.g., cytochrome P450 interactions) .

Q. What experimental designs are optimal for studying the photodegradation of this compound in aqueous systems?

- Methodology :

- Light Sources : Simulate solar UV (λ = 290–400 nm) using xenon arc lamps.

- Analytics : Monitor degradation products (e.g., SO₂, Cl⁻ ions) via ion chromatography and identify intermediates with LC-QTOF-MS .

- Variables : Control pH (5–9), dissolved oxygen, and humic acid concentrations to mimic natural water conditions .

Q. How do substituent positions (2,4,5 vs. 2,4,6) influence the reactivity of trichlorothiophenols?

- Methodology : Compare reaction kinetics using stopped-flow techniques for nucleophilic aromatic substitution (e.g., thiol-disulfide exchanges). For example, this compound exhibits higher electrophilicity at the 5-position due to steric and electronic effects, confirmed by X-ray crystallography of reaction adducts .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.